molecular formula C12H11F3O2 B1508419 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester CAS No. 1360885-06-8

2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester

Cat. No.: B1508419
CAS No.: 1360885-06-8
M. Wt: 244.21 g/mol
InChI Key: IHUSXRIITFJZSF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is a chemical building block of interest in sophisticated medicinal chemistry and drug discovery programs. Its structure, featuring a benzoic acid methyl ester core with cyclopropyl and trifluoromethyl substituents, is strategically designed for the synthesis of novel bioactive molecules. The methyl ester group is a key functional handle in prodrug development, serving to mask carboxylic acid moieties in active pharmaceutical ingredients to improve cell permeability and in vivo pharmacokinetics . This prodrug strategy has been successfully applied in the development of potent P2Y14 receptor (P2Y14R) antagonists, a promising target for the treatment of inflammatory diseases such as asthma, pain, diabetes, and acute kidney injury . The cyclopropyl group can be utilized to confer conformational restraint or modify metabolic stability, while the trifluoromethyl group is widely known to enhance electronegativity, lipophilicity, and overall bioavailability. As a versatile synthetic intermediate, this ester enables researchers to access advanced lead compounds and probe structure-activity relationships, particularly in the design of new therapeutic agents targeting G protein-coupled receptors .

Properties

IUPAC Name

methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-17-11(16)9-5-4-8(12(13,14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUSXRIITFJZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732025
Record name Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360885-06-8
Record name Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-substituted 4-trifluoromethylbenzoic acid methyl esters, including 2-cyclopropyl derivatives, generally involves:

  • Starting from 2-halo-4-trifluoromethylbenzoic acid methyl esters (commonly 2-chloro or 2-bromo derivatives).
  • Performing nucleophilic substitution at the 2-position with an appropriate nucleophile to introduce the cyclopropyl group.
  • The reaction often proceeds in polar aprotic solvents such as N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO) under controlled temperatures.

This approach is favored over direct organolithium methods due to better scalability and milder conditions.

Nucleophilic Substitution Using Organosulfur Nucleophiles as a Model

Though direct literature on 2-cyclopropyl substitution is limited, patents describing the preparation of related 2-alkylthio substituted benzoic acid esters provide a reliable framework. For example, substitution of 2-chloro-4-trifluoromethylbenzoic acid methyl ester with sodium thiomethoxide yields 2-methylthio-4-trifluoromethylbenzoic acid methyl ester in high yield:

Parameter Condition/Result
Reactants 2-chloro-4-trifluoromethylbenzoic acid methyl ester, sodium thiomethoxide
Solvent Anhydrous N-methylpyrrolidinone (NMP)
Temperature 90 °C
Reaction Time 2 hours
Yield 94%
Purity >95% (confirmed by 1H-NMR)

The reaction proceeds via nucleophilic aromatic substitution (S_NAr), displacing chlorine with the alkylthio group.

Adaptation for 2-Cyclopropyl Substitution

For 2-cyclopropyl substitution, the nucleophile would be a cyclopropyl anion equivalent or a cyclopropyl organometallic reagent capable of displacing the 2-chloro substituent on the 4-trifluoromethylbenzoic acid methyl ester. Potential methods include:

  • Use of cyclopropylmagnesium bromide (Grignard reagent) or cyclopropyllithium reagents to react with 2-chloro-4-trifluoromethylbenzoic acid methyl ester under controlled low temperatures to avoid side reactions.
  • Alternatively, cyclopropylthiolate or cyclopropyl nucleophiles could be employed in nucleophilic aromatic substitution reactions in polar aprotic solvents, analogous to the methylthio substitution method.

However, organolithium reagents at low temperatures are often less suitable for large-scale synthesis due to handling difficulties and safety concerns.

Influence of Solvent and Water Content on Yield

The choice of solvent and its water content critically affects the substitution reaction yield. Data from methylthio substitution reactions illustrate this:

Water Content in Solvent Temperature (°C) Yield (%)
2% water 60 3
2% water 80 52
2% water 100 65
<0.01% water (anhydrous) 80 91
<0.01% water (anhydrous) 90 100

This table demonstrates that anhydrous conditions and temperatures around 90 °C are optimal for high yield and purity, emphasizing the need for rigorous drying of solvents for efficient substitution.

Multi-Step Synthesis and Intermediate Preparation

The preparation of 2-cyclopropyl-4-trifluoromethylbenzoic acid methyl ester may involve multi-step synthesis, starting from:

  • 4-trifluoromethylbenzoic acid derivatives prepared via halogenation or nitration methods.
  • Conversion to the corresponding 2-halo-4-trifluoromethylbenzoic acid methyl ester by esterification and halogenation.
  • Subsequent nucleophilic substitution with a cyclopropyl nucleophile.

For example, 2-chloro-4-trifluoromethylbenzoic acid can be synthesized via oxidation and halogenation of 3,4-dichlorobenzotrifluoride followed by esterification.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes
Synthesis of 2-chloro-4-trifluoromethylbenzoic acid methyl ester Halogenation of 4-trifluoromethylbenzoic acid methyl ester Precursor for substitution
Nucleophilic substitution Cyclopropyl nucleophile (e.g., cyclopropylmagnesium bromide), NMP solvent, 80-90 °C, 2-4 h High yield expected under anhydrous conditions
Workup Acidification, extraction with t-butyl methyl ether, washing with water Purification step
Yield and Purity Expected >90% yield, >95% purity by NMR Dependent on solvent dryness and temperature

Research Findings and Industrial Relevance

  • The nucleophilic aromatic substitution approach is preferred industrially due to its scalability and relatively mild conditions compared to organolithium methods.
  • Maintaining anhydrous conditions and controlled temperature is essential to maximize yield and purity.
  • The methodology is adaptable to various alkyl substituents, including cyclopropyl groups, by selecting appropriate nucleophiles.
  • The prepared this compound serves as a valuable intermediate in the synthesis of herbicidal and pharmaceutical compounds, underscoring the importance of efficient and reproducible preparation methods.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation: 2-Cyclopropyl-4-trifluoromethylbenzoic acid.

  • Reduction: 2-Cyclopropyl-4-trifluoromethylbenzyl alcohol.

  • Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Organic Synthesis

CPTFMBE serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

  • Friedel-Crafts Acylation: Used to introduce acyl groups into aromatic compounds.
  • Trifluoromethylation: Enhances the lipophilicity of molecules, which is crucial for drug design.

Table 1: Synthesis Reactions Involving CPTFMBE

Reaction TypeDescription
Friedel-Crafts AcylationIntroduction of acyl groups using aluminum chloride.
TrifluoromethylationSubstitution reaction using trifluoromethyl iodide.
EsterificationConversion of carboxylic acids to esters using methanol.

Pharmacological Studies

Research indicates that CPTFMBE can modulate enzyme activity and receptor binding, making it a candidate for therapeutic applications. Notably, its analogs have shown potential in treating conditions like dry age-related macular degeneration (AMD) and transthyretin amyloidosis (ATTR) due to their ability to stabilize protein structures.

Case Study: Transthyretin Stabilizers
In a study published in Nature, CPTFMBE analogs demonstrated significant inhibition of transthyretin aggregation, which is crucial for preventing amyloid-related diseases . The compound's ability to stabilize the tetrameric form of transthyretin suggests its potential as an oral therapeutic agent.

Agrochemicals

CPTFMBE is also explored in agrochemical applications due to its efficacy as an herbicide and fungicide. Its structural features contribute to enhanced potency against target pests while minimizing environmental impact.

Table 2: Agrochemical Applications of CPTFMBE

Application TypeTarget OrganismEfficacy Level
HerbicideBroadleaf weedsHigh
FungicideFungal pathogensModerate

Mechanism of Action

The mechanism by which 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique aromatic backbone, trifluoromethyl group, and cyclopropyl substituent differentiate it from other methyl esters documented in the evidence. Below is a comparative analysis:

Key Differences and Implications

Aromatic vs. Aliphatic Backbone :

  • The target compound’s benzoic acid core contrasts with aliphatic esters (e.g., palmitic acid methyl ester) and diterpene esters (e.g., sandaracopimaric acid methyl ester). Aromatic esters typically exhibit higher chemical stability and distinct electronic properties, influencing reactivity in substitution or coupling reactions.

Functional Group Effects: The -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated esters like oleic acid methyl ester . This property is advantageous in drug design but may complicate synthesis or purification.

Applications: Fatty acid esters (e.g., palmitic acid methyl ester) are widely used as internal standards in lipidomics , while diterpene esters (e.g., communic acid methyl esters) are studied in plant resin chemistry .

Synthetic Complexity: Fluorinated and cyclopropane-containing compounds often require specialized synthesis routes, such as transition-metal-catalyzed cyclopropanation or fluorination reactions. This contrasts with simpler esters like nonanedioic acid dimethyl ester, which can be derived from straightforward esterification of diacids .

Research Findings and Gaps

  • Stability and Reactivity: While the evidence lacks direct data on the target compound, structural analogs suggest that the -CF₃ group may reduce hydrolysis susceptibility compared to non-fluorinated esters (e.g., methyl linoleate ).
  • Analytical Use: Unlike medium-chain di-esters (e.g., nonanedioic acid dimethyl ester) used in food flavor profiling , the target compound’s aromatic structure may limit its utility in volatile compound analysis.

Biological Activity

2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester (CPTFMBE) is an organic compound notable for its unique structural features, including a cyclopropyl group and a trifluoromethyl group attached to a benzoic acid framework. The molecular formula of CPTFMBE is C₁₂H₁₁F₃O₂, and it has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Synthesis

The synthesis of CPTFMBE typically involves several key steps:

  • Friedel-Crafts Acylation : Benzene is acylated using cyclopropylcarbonyl chloride in the presence of aluminum chloride.
  • Trifluoromethylation : The resulting cyclopropylbenzoic acid undergoes trifluoromethylation using trifluoromethyl iodide and potassium carbonate.
  • Esterification : Finally, the carboxylic acid is esterified with methanol, typically using sulfuric acid as a catalyst.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's reactivity and biological activity .

Biological Activity

CPTFMBE has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activities. Notably, it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .

Enzyme Inhibition

Research indicates that CPTFMBE may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies have shown that compounds with similar structures exhibit significant inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs . While specific IC50 values for CPTFMBE are not extensively documented, its structural analogs suggest potential for similar enzymatic inhibition.

Case Studies

Several studies have explored the biological implications of compounds structurally related to CPTFMBE:

  • A study focusing on carboxylic acid derivatives highlighted that meta-carboxylic acid analogs demonstrated enhanced binding affinity to target proteins with IC50 values as low as 0.51 μM . This suggests that modifications to the carboxylic acid functionality can significantly impact biological activity.
  • Another investigation into trifluoromethyl-substituted benzoic acids revealed promising results in terms of antiproliferative activities against cancer cell lines, indicating that compounds like CPTFMBE could be further explored for anticancer applications .

Comparative Analysis

To better understand the uniqueness of CPTFMBE's biological activity, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Cyclopropylbenzoic AcidCyclopropyl group onlyModerate enzyme inhibition
4-Trifluoromethylbenzoic AcidTrifluoromethyl group onlyAntiproliferative effects
2-Cyclopropyl-4-methylbenzoic AcidCyclopropyl and methyl groupsLimited activity compared to CPTFMBE

CPTFMBE stands out due to its combination of both cyclopropyl and trifluoromethyl groups, which may synergistically enhance its biological activity compared to these analogs .

Q & A

Basic: How can synthesis conditions be optimized to achieve high yields of 2-cyclopropyl-4-trifluoromethylbenzoic acid methyl ester?

Methodological Answer:

  • Reflux Conditions : Use reflux with anhydrous methanol and a catalytic acid (e.g., sulfuric acid) to esterify the carboxylic acid precursor. Evidence from analogous esters shows reflux durations of 6–12 hours ensure complete conversion .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for sterically hindered substrates to improve reaction efficiency. For example, methyl ester derivatives of substituted benzoic acids achieved >90% yield with BF₃ catalysis under mild conditions .
  • Workup Protocol : Neutralize residual acid with aqueous NaHCO₃, followed by extraction with ethyl acetate and drying over MgSO₄ to isolate the ester .

Basic: What analytical methods are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • GC-MS : Use a polar cyanosilicone column (e.g., HP-88) for separation, coupled with electron ionization MS to confirm molecular ion peaks and fragmentation patterns. FAME standards (e.g., C8-C24 esters) can validate retention indices .
  • HPLC-PDA : Employ a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Compare retention times with certified reference materials .
  • FTIR : Key bands include C=O stretch (~1740 cm⁻¹ for ester), CF₃ asymmetric stretch (1250–1100 cm⁻¹), and cyclopropyl C-H bends (900–700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign cyclopropyl proton coupling (J = 4–8 Hz) and trifluoromethyl carbon shifts (δ ~120 ppm, q, J = 32 Hz). Discrepancies in aromatic proton splitting may arise from anisotropic effects of the CF₃ group .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement caused by steric effects between the cyclopropyl and trifluoromethyl groups. Compare with NIST crystallographic data for related esters .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) and monitor ester hydrolysis via TLC (silica gel, hexane:EtOAc 4:1). CF₃ groups may reduce hydrolysis rates compared to non-fluorinated esters .
    • Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures. Cyclopropyl rings typically enhance thermal stability up to 200°C .

Advanced: How can the biological activity of this compound be mechanistically studied in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic cyclopropyl and CF₃ groups .
  • Kinetic Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in microsomal preparations. Monitor IC₅₀ shifts under varying ester concentrations (1–100 µM) .

Basic: What solvents and reaction conditions are optimal for derivatizing this ester into amides or hydrazides?

Methodological Answer:

  • Amidation : React with primary amines in DMF at 80°C using HATU as a coupling agent. Steric hindrance from the cyclopropyl group may require extended reaction times (24–48h) .
  • Hydrazide Formation : Treat with hydrazine hydrate in ethanol (reflux, 6h). Monitor by IR for disappearance of the ester C=O band .

Advanced: How can this compound be isolated from complex reaction mixtures containing structurally similar byproducts?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a Chiralpak® IA column and heptane:IPA (95:5) to resolve enantiomers or diastereomers. Adjust gradient elution to separate esters with minor substituent differences .
  • Crystallization : Recrystallize from a toluene/hexane mixture (1:3). The trifluoromethyl group enhances crystallinity, reducing co-precipitation of impurities .

Basic: What protocols ensure long-term stability and prevent degradation during storage?

Methodological Answer:

  • Storage Conditions : Store in amber vials under argon at –20°C. Avoid exposure to moisture, as hydrolysis is accelerated in polar solvents (e.g., DMSO) .
  • QC Monitoring : Perform biannual HPLC analyses to detect degradation products. Acceptable purity thresholds should align with pharmacopeial guidelines (e.g., USP <621>) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester
Reactant of Route 2
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2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester

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